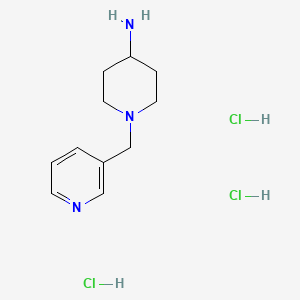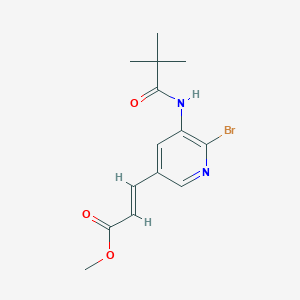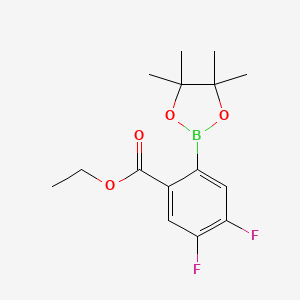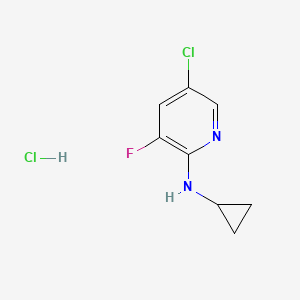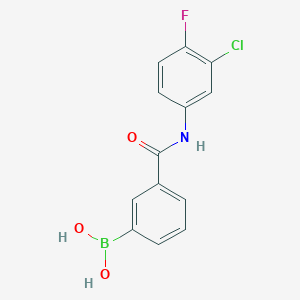
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid
説明
“(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BClFNO3 . It is also known by other names such as “N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide” and “[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid” among others .
Molecular Structure Analysis
The molecular weight of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” is 293.49 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H10BClFNO3/c15-11-7-10 (4-5-12 (11)16)17-13 (18)8-2-1-3-9 (6-8)14 (19)20/h1-7,19-20H, (H,17,18)" . The Canonical SMILES representation is "B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O" .
Chemical Reactions Analysis
Boronic acids and their derivatives are versatile compounds that participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . Another reaction involving boronic acids is the protodeboronation, which is a process of removing the boron moiety from the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” include a molecular weight of 293.49 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 293.0426292 g/mol . The topological polar surface area is 69.6 Ų .
科学的研究の応用
Synthesis and Structural Importance
- Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid, a related compound, is synthesized from 4-bromo-2-fluoroaniline with a yield of 47%. This derivative is significant for constructing glucose sensing materials that operate at physiological pH levels. Boronic acids, including this derivative, are vital in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Applications in Sensing and Recognition
- Optical Modulation and Sensing : Phenyl boronic acids, which include derivatives like the compound , are used for saccharide recognition due to their ability to bind to pendant diols. They are also essential in conjugating hydrophilic polymers to hydrophobic graphene or carbon nanotubes, as demonstrated in a study using various phenyl boronic acids (Mu et al., 2012).
- Fluorescence Quenching Studies : Boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid exhibit fluorescence quenching in alcohols, an essential property for understanding their behavior in various environments and their potential applications in sensing technologies (Geethanjali et al., 2015).
- Affinity Sensors for Bacteria Detection : Boronic acids, capable of reversibly binding to diols, have been used in developing sensors for bacteria detection, exploiting their affinity binding reaction with diol-groups on bacterial cell walls. This application demonstrates the potential of boronic acids in biosensing and diagnostics (Wannapob et al., 2010).
Fluorescence and Reactivity Insights
- Reactivity and Kinetics : The reactivity of different boronic acid structures, including those related to the compound , has been explored to understand their interactions with various agents, offering insights into their potential applications in chemical and biological contexts (Watanabe et al., 2013).
Utilization in Organic Synthesis
- Synthesis of Organic Compounds : Boronic acids, including fluorophenyl boronic acids, are widely used in organic synthesis, particularly in the Suzuki aryl-coupling reaction to synthesize olefins, styrenes, and biphenyl derivatives. This application is crucial in synthesizing various natural products and organic materials (Sun Hai-xia et al., 2015).
Environmental and Biological Applications
- Selective Recognition and Environmental Analysis : Boronic acid derivatives are instrumental in selective recognition of ions and environmental analysis. A study demonstrated the use of a boronic acid derivative for sequential relay fluorescence recognition of ions, highlighting its selectivity and sensitivity under physiological conditions (Selvaraj et al., 2019).
将来の方向性
The future directions for the research and application of “(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and materials science. Further studies could also explore their biological activity and potential use in the development of new pharmaceuticals .
特性
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFAQCLGXKQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674410 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-04-3 | |
| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



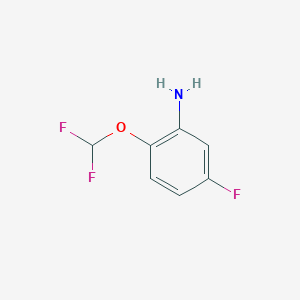
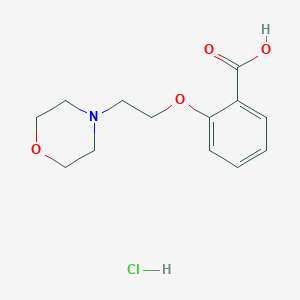
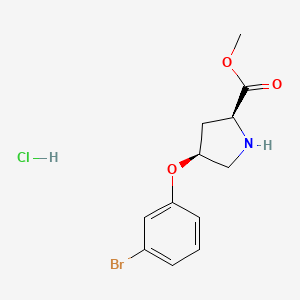
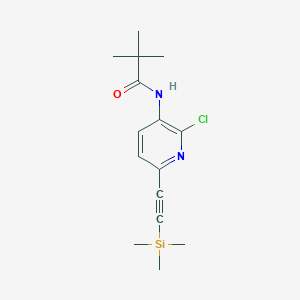
![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)
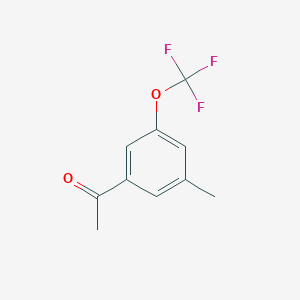
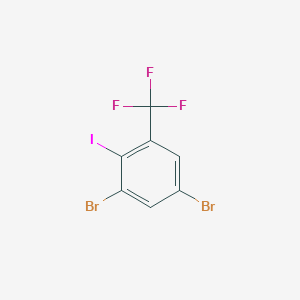
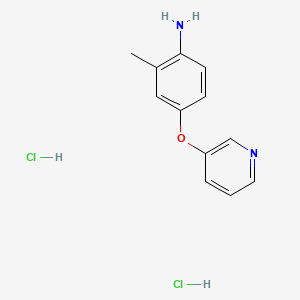
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
